

# An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Olivil

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## Compound of Interest

Compound Name: (-)-Olivil

Cat. No.: B1215149

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## Abstract

**(-)-Olivil** is a naturally occurring lignan found in various plant species, notably in the olive tree (*Olea europaea*). As a member of the polyphenol family, it has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **(-)-Olivil**, detailed experimental protocols for its analysis, and insights into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

## General and Physical Properties of (-)-Olivil

**(-)-Olivil** is a crystalline solid with a defined stereochemistry that contributes to its biological activity. A summary of its general and physical properties is presented in Table 1.

Table 1: General and Physical Properties of **(-)-Olivil**

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>7</sub>
Molecular Weight	376.40 g/mol
CAS Number	2955-23-9
Appearance	Crystals
Melting Point	118-120 °C (monohydrate), 142-143 °C (anhydrous)
Boiling Point	Data not readily available for the isolated compound.
Optical Rotation	[α] <sub>D</sub> <sup>12</sup> -127°
Solubility	Soluble in hot water, alcohol, acetic acid, fatty oils, and DMSO.
Purity	Commercially available with purity ≥90.0% (HPLC) or 98% by HPLC.
Storage	Recommended storage at 2-8°C for short term and -20°C for long term, desiccated.

## Chemical Properties and Spectroscopic Data

The chemical structure of **(-)-Olivil** features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of lignans. Its antioxidant activity is primarily attributed to the phenolic hydroxyl groups which can donate a hydrogen atom to scavenge free radicals.

Table 2: Chemical and Spectroscopic Data of **(-)-Olivil**

IUPAC Name	(3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol
Synonyms	(-)-Olivile, Vladinol C
<sup>1</sup> H NMR	Spectral data available, refer to specialized databases for detailed chemical shifts and coupling constants.
<sup>13</sup> C NMR	Spectral data available, refer to specialized databases for detailed chemical shifts.[1][2]
IR Spectroscopy	Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds are expected.
Mass Spectrometry	The fragmentation pattern can be used for structural elucidation. Primary fragments have been observed at m/z 360.1227, 345.1360, 327.1252, 195.0670, and 179.0713.[3]

## Experimental Protocols

### Isolation of (-)-Olivil from *Olea europaea*

While a specific, detailed protocol for the isolation of **(-)-Olivil** is not readily available in the provided search results, a general methodology can be inferred from the isolation of other phenolic compounds from olive trees.[4][5][6][7][8] The following is a generalized procedure:

- **Extraction:** Dried and powdered plant material (e.g., olive wood, leaves, or pomace) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol.[5]
- **Fractionation:** The crude extracts are concentrated under reduced pressure. The ethyl acetate extract, often rich in lignans, is typically selected for further separation.

- **Chromatography:** The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- **Purification:** Fractions containing **(-)-Olivil** are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods including NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

## Total Synthesis of (-)-Olivil

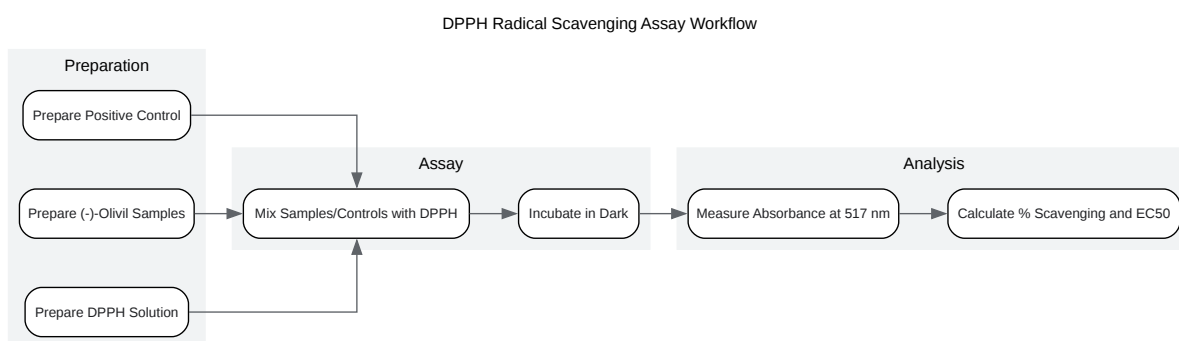
A stereocontrolled total synthesis of **(-)-Olivil** has been reported, providing a method to obtain this natural product in the laboratory and confirm its absolute stereochemistry.<sup>[9][10][11]</sup> The synthesis involves a multi-step sequence utilizing chemoenzymatic and biomimetic strategies. Researchers interested in the detailed synthetic route should refer to the primary literature on the total synthesis of **(-)-Olivil** and its congeners.<sup>[9][10][11]</sup>

## DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds like **(-)-Olivil**.

- **Preparation of Reagents:**
  - A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
  - A series of concentrations of **(-)-Olivil** are prepared in a suitable solvent (e.g., methanol or DMSO).
  - A positive control, such as ascorbic acid or Trolox, is also prepared.
- **Assay Procedure:**
  - In a 96-well plate, a specific volume of each concentration of the test sample and positive control is added.

- An equal volume of the DPPH working solution is added to each well.
- A blank well containing only the solvent and DPPH solution is included.
- The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement:
  - The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation:
  - The percentage of radical scavenging activity is calculated using the following formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the blank and  $A_{\text{sample}}$  is the absorbance of the test sample.
  - The  $EC_{50}$  value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.



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Caption: Workflow for DPPH Radical Scavenging Assay.

## Biological Activity and Signaling Pathways

The biological activities of **(-)-Olivil** and other olive polyphenols are a subject of ongoing research.

### Antioxidant Activity

**(-)-Olivil** exhibits weak DPPH radical-scavenging activity. This antioxidant property is a common feature of phenolic compounds and is central to many of their other observed biological effects. By neutralizing reactive oxygen species (ROS), these compounds can help mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

### Anti-inflammatory, Anticancer, and Neuroprotective Potential

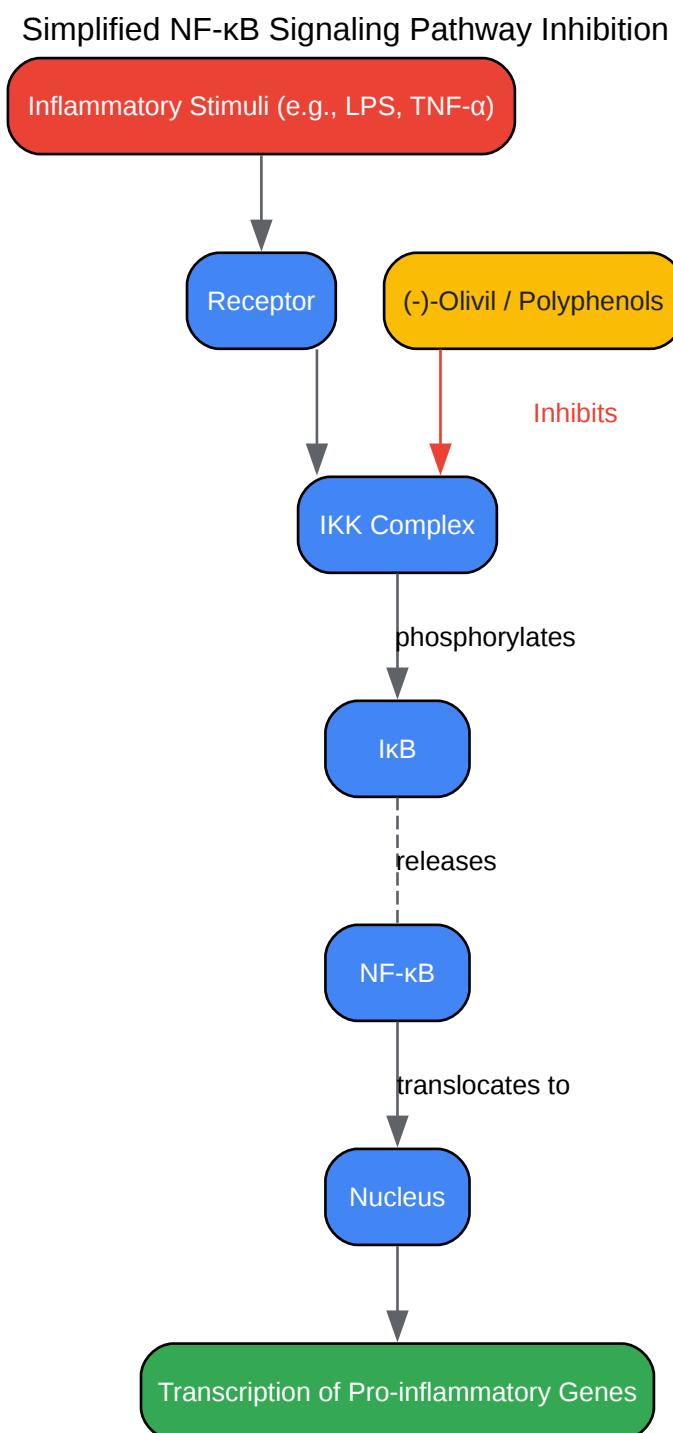
While specific studies on **(-)-Olivil** are limited, research on olive leaf extracts and related polyphenols suggests potential anti-inflammatory, anticancer, and neuroprotective effects.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Anti-inflammatory Activity:** Olive polyphenols have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).[\[15\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Anticancer Activity:** Some studies have indicated that olive-derived compounds can inhibit the proliferation of cancer cells and induce apoptosis.[\[12\]](#)[\[16\]](#) The mechanisms may involve the modulation of signaling pathways critical for cancer cell survival and growth.
- **Neuroprotective Effects:** The antioxidant and anti-inflammatory properties of olive polyphenols may contribute to neuroprotection.[\[13\]](#)[\[14\]](#)[\[17\]](#) They have been investigated for their potential to counteract oxidative damage and neuroinflammation in the context of neurodegenerative diseases.[\[13\]](#)[\[14\]](#)[\[17\]](#)

### Modulation of Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with cellular signaling pathways. For instance, the anti-inflammatory effects of some polyphenols are linked to the inhibition of the NF- $\kappa$ B signaling pathway, a key regulator of the inflammatory response. The activation of the Nrf2 pathway, which controls the expression of antioxidant enzymes, is another mechanism by which these compounds can exert their protective effects.

[13]



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Caption: Potential Inhibition of NF-κB Signaling by Polyphenols.

## Conclusion

**(-)-Olivil** is a promising natural product with a well-characterized chemical structure and established antioxidant properties. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing data on related olive polyphenols suggest a potential for therapeutic applications in conditions associated with oxidative stress and inflammation. This guide provides a solid foundation of its physical and chemical properties to aid researchers in their future investigations into this intriguing molecule.

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